molecular formula C10H13NO3 B1587232 DL-2-Benzylserine CAS No. 4740-47-0

DL-2-Benzylserine

Cat. No. B1587232
CAS RN: 4740-47-0
M. Wt: 195.21 g/mol
InChI Key: ZMNNAJIBOJDHAF-UHFFFAOYSA-N
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Description

DL-2-Benzylserine is a chemical compound with the molecular formula C10H13NO3 . It appears as a beige to light brown crystalline powder or flakes .


Synthesis Analysis

Racemic-protected α-ethynylphenylalanine was synthesized from DL-2-Benzylserine using α-benzylserinal as a key intermediate . The absolute configuration of both enantiomers was determined by vibrational circular dichroism .


Molecular Structure Analysis

The molecular weight of DL-2-Benzylserine is 195.215 . Its IUPAC name is (2S)-2-amino-2-benzyl-3-hydroxypropanoic acid . The InChI Key is ZMNNAJIBOJDHAF-JTQLQIEISA-N .


Chemical Reactions Analysis

DL-2-Benzylserine has been used in the synthesis of racemic-protected α-ethynylphenylalanine . This synthesis process involved the use of α-benzylserinal as a key intermediate .


Physical And Chemical Properties Analysis

DL-2-Benzylserine is a beige to slightly brown crystalline powder . It has a molecular weight of 195.22 g/mol . The melting point ranges from 245°C to 263°C .

Scientific Research Applications

Synthesis and Resolution

DL-2-Benzylserine is used in the synthesis and resolution of protected α-ethynylphenylalanine enantiomers. The racemic-protected α-ethynylphenylalanine, synthesized from DL-2-Benzylserine, was successfully resolved by HPLC on a chiral stationary phase at a semipreparative scale. The absolute configuration of both enantiomers was determined, highlighting its significance in stereochemistry (Benfodda et al., 2015).

Inhibition Studies

DL-2-Benzylserine is involved in inhibition studies, particularly as a competitive inhibitor of carboxypeptidase A. It shows significant interaction with enzymes, suggesting its potential in biochemical studies and therapeutic applications (Galardy & Kortylewicz, 1984).

Derivative Applications in Cerebral Ischemia

Derivatives of DL-2-Benzylserine, such as 2-(1-Hydroxypentyl)-benzoate, have been studied for their effects on cerebral blood flow and infarct volume in models of transient focal cerebral ischemia. These studies suggest the potential therapeutic applications of DL-2-Benzylserine derivatives in treating cerebral ischemia (Zhang et al., 2006).

Reduction Studies

DL-2-Benzylserine is used in reduction studies to yield N-substituted aminoglyceraldehydes, demonstrating its role in organic synthesis and chemical transformations (Angrick, 1985).

Amino Acid Synthesis

It plays a role in the synthesis of DL-Homoserine, an important amino acid in biochemical studies related to amino acid metabolism. Its utilization in synthesis methods underscores its versatility in biochemistry (Hayashi, 1959).

Safety And Hazards

DL-2-Benzylserine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-amino-2-benzyl-3-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c11-10(7-12,9(13)14)6-8-4-2-1-3-5-8/h1-5,12H,6-7,11H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMNNAJIBOJDHAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CO)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20370030
Record name DL-2-BENZYLSERINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DL-2-Benzylserine

CAS RN

4740-47-0
Record name DL-2-BENZYLSERINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A reaction mixture in a total amount of 0.1 mL obtained by adding 0.03 mL of the cell-free extract solution to a reaction solution A having a composition of 50 mM potassium phosphate buffer (pH 7.4), 10 mM α-benzyl-DL-serine and 0.1 mM pyridoxal phosphate was reacted at 30° C. for 10 minutes. After 10 minutes, the reaction was stopped by mixing 0.1 mL of an alkali reagent (5 N potassium hydroxide) attached in a formaldehyde kit, Test Wako (Wako Pure Chemicals Industries Ltd.).
[Compound]
Name
cell-free extract solution
Quantity
0.03 mL
Type
reactant
Reaction Step One
[Compound]
Name
solution A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
alkali reagent
Quantity
0.1 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
Z Benfodda, D Bénimèlis, M Jean, JV Naubron… - Amino Acids, 2015 - Springer
… Racemic-protected α-ethynylphenylalanine was synthesized from dl-2-benzylserine using α-benzylserinal as key intermediate and was successfully resolved by HPLC on a chiral …
Number of citations: 6 link.springer.com
Y Lin, LR Malins - Journal of the American Chemical Society, 2021 - ACS Publications
… Pleasingly, following synthesis of the requisite “propeptide” incorporating commercially available dl-2-benzylserine at the C-terminus (36; see SI), standard electrolysis and subsequent …
Number of citations: 15 pubs.acs.org
T Boibessot, D Bénimélis, P Meffre, Z Benfodda - Amino Acids, 2016 - Springer
… Oxazolidine 29 was prepared in three steps starting from commercially DL-2-benzylserine 28 in good overall yield. Compound 29 was reduced with LiBH 4 into alcohol 30, which was …
Number of citations: 18 link.springer.com

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